Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-bromo-4,5-dimethoxybenzaldehyde, isopropylamine, and diethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction to form the dihydropyridine ring.
Cyclization: The intermediate product is then cyclized under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Large quantities of starting materials are processed in batches.
Continuous Flow Synthesis: A more efficient method where reactants continuously flow through a reactor, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce various dihydropyridine analogs.
Scientific Research Applications
3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as an anti-cancer agent.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, affecting various physiological processes. This mechanism is crucial for its potential therapeutic effects in treating cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.
Felodipine: A compound with comparable structure and function, used to manage high blood pressure.
Uniqueness
3,5-DIMETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C20H24BrNO6 |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24BrNO6/c1-11(2)22-9-13(19(23)27-5)17(14(10-22)20(24)28-6)12-7-15(21)18(26-4)16(8-12)25-3/h7-11,17H,1-6H3 |
InChI Key |
DWVHCIKPTYDDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C(=C2)Br)OC)OC)C(=O)OC |
Origin of Product |
United States |
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